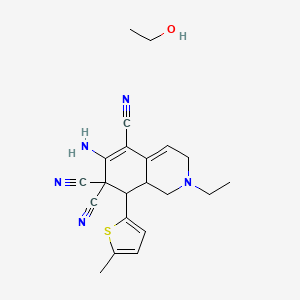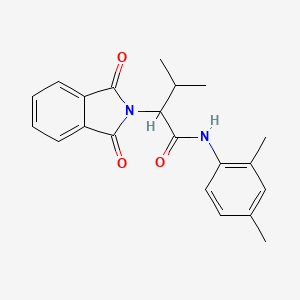![molecular formula C18H17F3N2 B5187109 2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)
2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has been extensively studied for its potential in scientific research. This compound is also known as TFB and belongs to the class of phenethylamines.
Mecanismo De Acción
The mechanism of action of TFB is not fully understood, but it is believed to be similar to other phenethylamines. TFB is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter levels can lead to a range of effects, including mood enhancement and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFB are still being studied, but it has been shown to have a range of effects on the brain and body. TFB has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. TFB has also been shown to alter brain activity, leading to changes in mood, perception, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFB in lab experiments is its high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. However, TFB has also been shown to have a range of side effects, including cardiovascular complications and altered brain activity. These limitations must be taken into account when using TFB in lab experiments.
Direcciones Futuras
There are several future directions for the use of TFB in scientific research. One potential area of study is the development of new antidepressant drugs based on the structure of TFB. Another potential area of study is the use of TFB as a hallucinogen, which could lead to a better understanding of the mechanisms underlying altered perception and cognition. Additionally, further research is needed to fully understand the biochemical and physiological effects of TFB and its potential for use in various scientific research areas.
Conclusion:
In conclusion, 2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has been extensively studied for its potential in scientific research. TFB has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. However, TFB has also been shown to have a range of side effects, including cardiovascular complications and altered brain activity. Further research is needed to fully understand the potential of TFB in various scientific research areas.
Métodos De Síntesis
The synthesis of TFB is a complex process that involves several steps. The first step is the synthesis of 4-(trifluoromethyl)benzyl chloride, which is then reacted with 2-(1H-indol-3-yl)ethanamine to form TFB. The final product is purified using various methods, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
TFB has been studied for its potential in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. TFB has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. TFB has also been studied for its potential as a hallucinogen and has been found to have similar effects to other phenethylamines, such as MDMA.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2/c19-18(20,21)15-7-5-13(6-8-15)11-22-10-9-14-12-23-17-4-2-1-3-16(14)17/h1-8,12,22-23H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFROZGICRQKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)

![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)

![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)
![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)
![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)

![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)
![1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5187129.png)
